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Compound of Interest |

5-Amino-3-bromo-2-nitrobenzoic
Compound Name: ,
acid
CAS No.: 60912-51-8
Cat. No.: B1623100
- J

Substituted benzoic acids are foundational scaffolds in medicinal chemistry and materials
science. The precise arrangement of functional groups—such as amino (-NHz), bromo (-Br),
and nitro (-NOz2) moieties—dramatically influences the molecule's electronic, steric, and
intermolecular properties. These properties, in turn, dictate its behavior in biological systems
and its suitability as a synthetic intermediate.

This guide provides a senior-level overview of the core physical properties of 2-Amino-5-
bromo-3-nitrobenzoic acid, serving as a robust template for the investigation of its isomers.
Understanding these characteristics is a non-negotiable prerequisite for successful drug
development, process chemistry, and materials engineering, as they directly impact solubility,
crystallinity, stability, and reactivity.

Core Physicochemical Properties of 2-Amino-5-
bromo-3-nitrobenzoic acid

The fundamental physical constants of a compound provide a quantitative fingerprint for its
identity and purity. The data for the representative isomer are summarized below.
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Property Value Source

CAS Number 58580-07-7 [1112]

Molecular Formula C7HsBrN20a4 [1][2]

Molecular Weight 261.03 g/mol [11[2]

Appearance Yellow Solid / Crystalline [3] (Inferred from similar

Powder compounds)

Melting Point 245-247 °C [415116]

Boiling Point 401.1 £ 45.0 °C (Predicted) [415]

Density 2.0 £ 0.1 g/cm3 (Predicted) [51[6]

In-Depth Analysis of Key Properties
Thermal Properties: Melting Point as a Purity Indicator

The melting point of a crystalline solid is a highly sensitive indicator of purity. For 2-Amino-5-
bromo-3-nitrobenzoic acid, the sharp melting range of 245-247 °C suggests a well-defined,
stable crystalline lattice.[4][5][6] Impurities would disrupt this lattice, typically resulting in a lower
and broader melting range.

o Expert Insight: The high melting point is indicative of strong intermolecular forces. In this
molecule, hydrogen bonding between the carboxylic acid groups (forming dimers) and
between the amino and nitro groups of adjacent molecules, in addition to dipole-dipole
interactions from the polar C-Br and C-NO:z bonds, contributes to a high lattice energy that
requires significant thermal energy to overcome.

Solubility Profile: The "Like Dissolves Like" Principle in
Practice

While specific quantitative solubility data is sparse, a qualitative assessment can be made
based on the compound's structure. The molecule possesses both polar functional groups
(carboxylic acid, amino, nitro) capable of hydrogen bonding and a nonpolar aromatic ring.

o Expected Solubility:
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o Poorly soluble in water: Despite the presence of polar groups, the overall molecule is
dominated by the large, hydrophobic brominated benzene ring.

o Soluble in polar organic solvents: Solvents like DMSO, DMF, ethanol, and acetone are
expected to be effective.[7] DMSO is particularly useful for preparing samples for NMR

spectroscopy.

o Insoluble in nonpolar solvents: Hexanes, toluene, and diethyl ether are unlikely to be

effective solvents.

Causality: The choice of solvent is critical for any reaction or analysis. For synthetic
applications, a solvent must be chosen that can dissolve reactants without participating in
side reactions. For purification via recrystallization, a solvent system is required where the
compound is sparingly soluble at room temperature but highly soluble at elevated

temperatures.
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( Add ~10 mg of solid to 1 mL of solvent )
( Vortex/Mix at Ambient Temperature )

Clear solution | No change Some solid remains

Result: Soluble Result: Insoluble

Solid remains ' Heat mixture gently )

Clear solution

Result: Soluble when hot
(Good for recrystallization)
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Sample Preparation & Setup

Ensure Dry, Powdered Sample

:

Clean ATR Crystal

:

Acquire Background Spectrum

l

Apply Sample to Crystal

:

Apply Pressure

Data Acfjuisition

Set Parameters
(Range: 4000-400 cm™1, Scans: 16)

:

Initiate Scan

Analysis

Process Spectrum
(Baseline Correction)

:

Identify Key Vibrational Bands
(O-H, N-H, C=0, N-0)

:

Compare with Known Spectra / Expected Frequencies

Click to download full resolution via product page

Caption: Standard workflow for sample analysis using FTIR-ATR.
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Protocol: NMR Spectroscopy (Sample Preparation)

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.
Deuterated dimethyl sulfoxide (DMSO-ds) is a common choice for this type of molecule. [8]2.
Sample Weighing: Accurately weigh 5-10 mg of the sample and transfer it to a clean, dry vial.

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex or
gently agitate until the sample is fully dissolved.

Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.

Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift
referencing (0.00 ppm). [8]It may be included in the solvent by the manufacturer or added
separately.

Analysis: The prepared sample is now ready for analysis in an NMR spectrometer.

Conclusion

The physical properties of 2-Amino-5-bromo-3-nitrobenzoic acid—a high melting point, poor

aqueous solubility, and distinct acidic/basic character—are a direct consequence of its specific

substitution pattern. The interplay of hydrogen bonding, dipole forces, and electronic effects

from the amino, bromo, and nitro groups defines its behavior. The experimental protocols

outlined provide a reliable framework for characterizing this and other novel chemical entities,

ensuring that subsequent research and development are built upon a foundation of accurate

and trustworthy data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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